Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate
CAS No.: 163719-73-1
Cat. No.: VC0064099
Molecular Formula: C9H14N2O3
Molecular Weight: 198.222
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 163719-73-1 |
|---|---|
| Molecular Formula | C9H14N2O3 |
| Molecular Weight | 198.222 |
| IUPAC Name | ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate |
| Standard InChI | InChI=1S/C9H14N2O3/c1-5-13-7(12)6-10-8(11-14-6)9(2,3)4/h5H2,1-4H3 |
| Standard InChI Key | VZDMDNVKCBYOAD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC(=NO1)C(C)(C)C |
Introduction
Chemical Properties and Structure
Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate features a 1,2,4-oxadiazole core with a tert-butyl substituent at position 3 and an ethyl carboxylate group at position 5. The tert-butyl group enhances the compound's lipophilicity, making it more soluble in organic solvents, while the ethyl ester functional group provides reactivity that can be exploited in various chemical transformations .
Basic Chemical Information
Table 1 summarizes the key chemical identifiers and properties of Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate:
| Property | Value |
|---|---|
| CAS Number | 163719-73-1 |
| Molecular Formula | C₉H₁₄N₂O₃ |
| Molecular Weight | 198.222 g/mol |
| IUPAC Name | Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate |
| Standard InChI | InChI=1S/C9H14N2O3/c1-5-13-7(12)6-10-8(11-14-6)9(2,3)4/h5H2,1-4H3 |
| Standard InChIKey | VZDMDNVKCBYOAD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC(=NO1)C(C)(C)C |
The compound has several synonyms in the literature, including Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate and 5-tert-Butyl- oxadiazole-3-carboxylic acid ethyl ester .
Structural Characteristics
The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing one oxygen atom and two nitrogen atoms in positions 1, 2, and 4. This structural arrangement contributes to the compound's unique electronic properties and potential biological activities. The presence of the tert-butyl group at position 3 provides steric bulk and hydrophobicity, while the carboxylic ester group at position 5 serves as a reactive site for further chemical modifications.
Biological Activities and Applications
The 1,2,4-oxadiazole scaffold, to which Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate belongs, is known for its diverse pharmacological properties, making this compound of significant interest in medicinal chemistry.
General Biological Activities of 1,2,4-Oxadiazoles
1,2,4-Oxadiazole derivatives have been reported to possess various biological activities, including:
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Antimicrobial properties against various pathogens
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Anti-inflammatory and neuroprotective effects
Anticancer Properties of Related Compounds
Related 1,2,4-oxadiazole derivatives have shown promising anticancer activities. For instance, certain derivatives exhibited potency against various cancer cell lines:
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Human colon cancer (WiDr) with GI₅₀ values as low as 4.5 μM
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MCF-7 and HCT-116 cell lines with IC₅₀ values of 0.48 and 5.13 μM, respectively
While these activities are associated with structurally related compounds rather than Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate specifically, they highlight the potential of this chemical scaffold in anticancer drug development.
| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
|---|---|---|---|
| 1 mM | 5.0449 mL | 25.2245 mL | 50.449 mL |
| 5 mM | 1.009 mL | 5.0449 mL | 10.0898 mL |
| 10 mM | 0.5045 mL | 2.5224 mL | 5.0449 mL |
When preparing stock solutions, it is recommended to select an appropriate solvent based on the compound's solubility profile. Once prepared, stock solutions should be stored in separate packages to avoid degradation from repeated freezing and thawing .
Stability of Stock Solutions
The stability of Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate stock solutions depends on storage temperature:
-
At -80°C, stock solutions remain stable for up to 6 months
To enhance solubility, the compound may be heated to 37°C and then sonicated in an ultrasonic bath .
| Supplier | Catalog Reference | Quantity | Price (EUR) |
|---|---|---|---|
| Apollo Scientific | IN-DA001UCT | 100 mg | 58.00 |
| Apollo Scientific | IN-DA001UCT | 250 mg | 109.00 |
| Apollo Scientific | IN-DA001UCT | 1 g | 242.00 |
| Unnamed Supplier | 54-OR72990 | 250 mg | 166.00 |
| Unnamed Supplier | 54-OR72990 | 1 g | 495.00 |
| Unnamed Supplier | 10-F097254 | 100 mg | 32.00 |
| Unnamed Supplier | 10-F097254 | 250 mg | 76.00 |
| Unnamed Supplier | 10-F097254 | 1 g | 244.00 |
| Unnamed Supplier | 10-F097254 | 5 g | 762.00 |
| Unnamed Supplier | 3D-NGA71973 | 50 mg | 408.00 |
| Unnamed Supplier | 3D-NGA71973 | 500 mg | 1,113.00 |
The wide range in pricing suggests variations in purity, quality, or additional services provided by different suppliers .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 1,2,4-oxadiazole derivatives provides insights into how Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate might interact in biological systems.
Electronic Effects
Studies on related 1,2,4-oxadiazole compounds have shown that the electronic properties of substituents significantly influence biological activity. For instance:
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Electron-withdrawing groups (EWG) at para positions of aromatic rings attached to the oxadiazole core have been crucial for enhancing anticancer activities in certain derivatives
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Conversely, electron-donating groups (EDG) have improved activity in other structural contexts, particularly in bis-1,2,4-oxadiazole derivatives
Structural Modifications
The 1,2,4-oxadiazole scaffold allows for various structural modifications that can tune biological properties:
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Replacement of the ethyl ester with other functional groups
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Substitution of the tert-butyl group with alternative alkyl or aryl groups
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Introduction of additional heterocyclic systems to create hybrid molecules
These modifications could potentially lead to the development of compounds with enhanced biological activities or improved pharmacokinetic properties.
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